3-bromo-1,4-diméthyl-1H-pyrazole-5-carboxylate de méthyle

Vue d'ensemble

Description

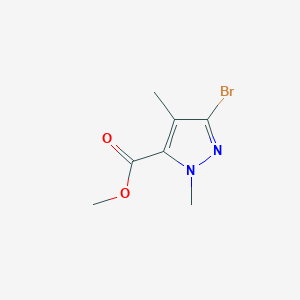

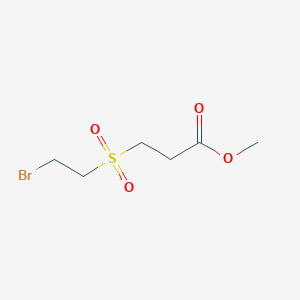

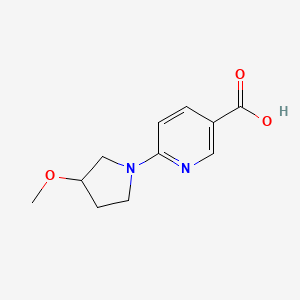

“Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate” is a chemical compound with a molecular weight of 233.06 . It is a derivative of pyrazole, a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9BrN2O2/c1-4-5(7(11)12-3)6(8)9-10(4)2/h1-3H3 . Pyrazole refers to both an unsaturated parent chemical and a family of simple aromatic ring organic compounds of the heterocyclic diazole series, which are distinguished by a 5-member ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .Physical and Chemical Properties Analysis

The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .Applications De Recherche Scientifique

Chimie médicinale

Les pyrazoles ont été trouvés pour présenter un large éventail d'activités biologiques, y compris des rôles comme agents antituberculeux, antimicrobiens, antifongiques, anti-inflammatoires, anticancéreux et antidiabétiques . Ils ont suscité un intérêt considérable de la part des chercheurs dans le domaine de la chimie médicinale .

Découverte de médicaments

La structure du pyrazole est un élément fondamental présent dans diverses petites molécules utilisées dans la découverte de médicaments . Ils sont souvent utilisés comme échafaudages dans la synthèse de produits chimiques bioactifs .

Agrochimie

Dans le domaine de l'agrochimie, les pyrazoles présentent un large éventail d'activités . Ils sont utilisés dans le développement de nouveaux pesticides et herbicides .

Chimie de coordination

Les pyrazoles sont également utilisés en chimie de coordination . Ils peuvent agir comme ligands, se coordonnant avec des ions métalliques pour former des structures complexes .

Chimie organométallique

En chimie organométallique, les pyrazoles sont utilisés dans la synthèse de divers composés organométalliques . Ces composés ont des applications en catalyse, science des matériaux et autres domaines .

Synthèse de composés biologiquement actifs

“Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate” peut être utilisé comme matière de départ dans la synthèse de divers composés biologiquement actifs . Ces composés peuvent avoir des applications en médecine, agriculture et autres domaines .

Inhibiteurs

Ce composé est également montré comme étant l'un des 4-pyrazoles substitués, pouvant agir comme un inhibiteur de l'alcool déshydrogénase hépatique . Cela pourrait avoir des applications potentielles dans le traitement de l'alcoolisme .

Synthèse organique

Des recherches récentes ont révélé des applications intrigantes de la structure du pyrazole en synthèse organique, où il agit à la fois comme groupe directeur et transformateur . Cela ouvre de nouvelles possibilités pour la synthèse de composés organiques complexes .

Mécanisme D'action

Orientations Futures

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

Propriétés

IUPAC Name |

methyl 5-bromo-2,4-dimethylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-4-5(7(11)12-3)10(2)9-6(4)8/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZXRWWBSZRVIOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1Br)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl {[3-(4-chlorophenyl)-1,2-oxazol-5-yl]carbamoyl}formate](/img/structure/B1471232.png)

![2,3-dichloro-N-[2-(dimethylamino)ethyl]aniline hydrochloride](/img/structure/B1471235.png)

![(1R,2S)-2-Fluoro-N-[(1R)-1-phenylethyl]cyclopropane-1-carboxamide](/img/no-structure.png)

![1-[4-(Methylthio)benzyl]piperazine](/img/structure/B1471245.png)

![5-Azaspiro[3.4]octane oxalate](/img/structure/B1471253.png)